5-Carboxyfluorescein

Descripción general

Descripción

5-Carboxyfluorescein, also known as 5-FAM, is a green fluorescent product . It is derived from the cleavage of 5-Carboxyfluorescein diacetate by intracellular esterases . In viable cells, the fluorescent molecule is impermeable to the cellular membrane .

Synthesis Analysis

5-Carboxyfluorescein has been found to possess intrinsic peroxidase-like catalytic activity and can serve as a robust artificial peroxidase for the biomimetic synthesis of polyaniline nanoplatelets under harsh conditions .Molecular Structure Analysis

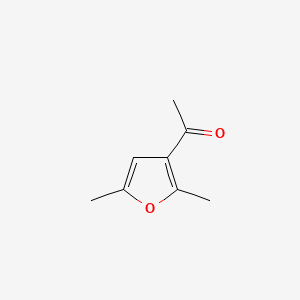

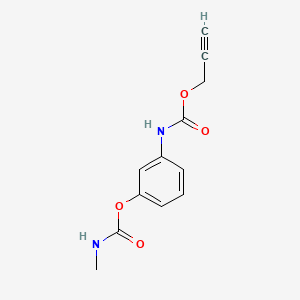

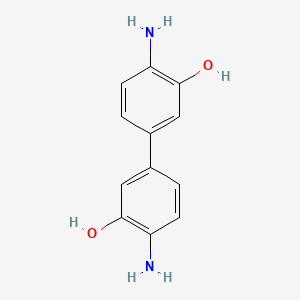

The empirical formula of 5-Carboxyfluorescein is C21H12O7 . It has a molecular weight of 376.32 .Chemical Reactions Analysis

5-Carboxyfluorescein has been used in the biomimetic synthesis of polyaniline nanoplatelets . It has also been used to develop fluorescent probes for various analytes .Physical And Chemical Properties Analysis

5-Carboxyfluorescein is a powder that is soluble in DMF, DMSO, and H2O . It has fluorescence λex492 nm; λem517 nm in 0.1 M Tris pH 8.0 .Aplicaciones Científicas De Investigación

1. Cell Viability and Membrane Integrity Assessment 5-Carboxyfluorescein is widely used in cell biology to differentiate between live and dead cells. It serves as a marker for monitoring the integrity and intactness of the cell membrane, which is crucial in various research applications, including drug toxicity studies and cell proliferation assays .

Intracellular pH Measurement

This compound is instrumental in measuring intracellular pH levels. Its fluorescence properties change with pH, making it a valuable tool for researchers studying cellular processes that involve pH variations, such as metabolic activities and ion channel functions .

Resonance Energy Transfer Studies

5-Carboxyfluorescein finds application in resonance energy transfer experiments, which are used to determine intermolecular distances within biological molecules. This is particularly useful in studying protein-protein interactions and conformational changes .

DNA Sequencing

In the field of genetics, 5-Carboxyfluorescein is utilized as a fluorescent label in DNA sequencing. It helps in the detection and quantification of nucleic acids during the sequencing process .

Fluorescent Microscopy

Due to its bright fluorescence, 5-Carboxyfluorescein is commonly used in fluorescent microscopy to label cells, tissues, or specific biomolecules. This allows researchers to visualize and track biological processes in real-time .

Flow Cytometry

Another significant application of 5-Carboxyfluorescein is in flow cytometry, where it is used to label cells or antibodies. Its fluorescence enables the identification and sorting of different cell populations based on specific markers .

Liposome Leakage Studies

Researchers use 5-Carboxyfluorescein to study leakage phenomena in liposomes, which are artificial vesicles used in drug delivery systems. The compound’s ability to indicate membrane permeability is valuable in optimizing liposome formulations for targeted therapy .

Photophysical Behavior Analysis

The photophysical properties of 5-Carboxyfluorescein, such as fluorescence lifetime and quantum yield, are studied to understand its behavior under different conditions. This knowledge is applied in developing new fluorescent probes and sensors .

Mecanismo De Acción

Target of Action

5-Carboxyfluorescein, also known as 5-FAM , is primarily used as a fluorescent probe for bioconjugate synthesis . It labels bioconjugates on nucleophilic amines, such as the N-terminus and lysine residues . This makes it a valuable tool in various biological applications, including the study of proteins, peptides, and nucleotides .

Mode of Action

The compound works by binding to its targets through a process known as carbon diimide activation of the carboxylic acid group, followed by a reaction with primary amines . This results in the formation of a covalent bond between the 5-Carboxyfluorescein and the target molecule . The resulting bioconjugates are resistant to hydrolysis , ensuring the stability of the fluorescent label.

Biochemical Pathways

Instead, it serves as a fluorescent label that allows researchers to track and study the behavior of the target molecules in various biochemical processes . For instance, it can be used to monitor protein interactions, cellular processes, and the function of nucleic acids .

Pharmacokinetics

It is known that the compound is soluble in water, dmso, and dmf , which suggests that it could be readily absorbed and distributed in biological systems

Result of Action

The primary result of 5-Carboxyfluorescein’s action is the production of a fluorescent signal that can be detected using specific instruments . This fluorescence allows researchers to visualize the location and behavior of the target molecules in real-time . It’s worth noting that despite the structural similarities of fluorescein isomers (5-FAM and 6-FAM), different photophysical behavior was observed for the corresponding bifluorophores .

Action Environment

The action of 5-Carboxyfluorescein can be influenced by various environmental factors. For example, the fluorescence of 5-Carboxyfluorescein is pH-sensitive , meaning that changes in the pH of the environment can affect the intensity of the fluorescent signal. Additionally, the compound has been shown to possess intrinsic peroxidase-like catalytic activity, suggesting that it could potentially be used as a robust artificial peroxidase for the biomimetic synthesis of polyaniline nanoplatelets under harsh conditions .

Safety and Hazards

5-Carboxyfluorescein can cause skin irritation and serious eye irritation . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye . Personal protective equipment, chemical impermeable gloves, and adequate ventilation are recommended when handling 5-Carboxyfluorescein .

Direcciones Futuras

Fluorescein molecules, including 5-Carboxyfluorescein, are extensively used to develop fluorescent probes for various analytes due to their excellent photophysical properties and the spirocyclic structure . The dual sensing of analytes using fluorescent sensors is still a topic of high interest . There is an increase in the number of dual sensors developed in the past five years and quite a good number of fluorescein derivatives were also reported based on reversible mechanisms .

Propiedades

IUPAC Name |

3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H12O7/c22-11-2-5-15-17(8-11)27-18-9-12(23)3-6-16(18)21(15)14-4-1-10(19(24)25)7-13(14)20(26)28-21/h1-9,22-23H,(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJYVEMPWNAYQQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)O)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H12O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30227642 | |

| Record name | 5-Carboxyfluorescein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30227642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Carboxyfluorescein | |

CAS RN |

76823-03-5 | |

| Record name | 5-FAM | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76823-03-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Carboxyfluorescein | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076823035 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Carboxyfluorescein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30227642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3',6'-dihydroxy-3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthene]-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-CARBOXYFLUORESCEIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AB2MM66GSF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimido[1,2-a]purin-10-one](/img/structure/B1664582.png)

![3-{7-[(2-{[(Octadecylcarbamoyl)oxy]methyl}prop-2-en-1-yl)oxy]-7-oxoheptyl}-1,3-thiazol-3-ium bromide](/img/structure/B1664589.png)